2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered ring, a chlorine substituent at the 1-position, and a tert-butoxycarbonyl (Boc) protective group at the 2-position. The cyclopropane ring imparts significant strain, enhancing reactivity for applications in pharmaceutical intermediates and material science. The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions, while the Boc group provides stability under basic conditions, making the compound a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGUFZIXIONQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include TFA, HCl, and various nucleophiles. Major products formed from these reactions include deprotected amines and substituted cyclopropane derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a building block in the synthesis of bioactive molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals targeting various diseases.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated the utility of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid in synthesizing antiviral compounds. For instance, derivatives of this compound have shown activity against viral infections by inhibiting viral replication processes.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in constructing complex cyclic structures. Its chlorinated cyclopropane moiety is valuable for introducing chirality and functional groups into larger molecules.
Data Table: Synthesis Applications
| Application | Reaction Type | Yield (%) |
|---|---|---|
| Synthesis of chiral amines | Nucleophilic substitution | 85% |
| Formation of cyclic peptides | Cyclization reactions | 75% |
| Construction of heterocycles | Ring-opening reactions | 90% |
Agrochemical Development
In agrochemistry, derivatives of this compound have been explored for their herbicidal and insecticidal properties. The chlorocyclopropane structure enhances the bioactivity of agrochemicals.
Case Study: Herbicide Development
A study reported that modifications to the cyclopropane ring led to compounds with improved herbicidal activity against common weeds, demonstrating potential for agricultural applications.
The biological profile of this compound indicates potential therapeutic effects:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Neuroprotective Effects
Research indicates that compounds related to this structure may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Data Table: Biological Activity
| Activity Type | Model Used | Observed Effect |
|---|---|---|
| Antimicrobial | Bacterial cultures | Inhibition zone diameter >15 mm |
| Neuroprotection | In vitro neuronal cells | Reduced apoptosis by 30% |
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
a) Chlorine vs. Hydrogen/Fluorine Substituents
- Target Compound : The 1-chloro substituent enhances electrophilicity and reactivity in ring-opening or cross-coupling reactions.
- This discrepancy may indicate a source error. Reported applications include neurological and metabolic therapies due to fluorinated compounds’ enhanced bioavailability .
b) Ring Size: Cyclopropane vs. Cyclobutane
- Target Compound : Cyclopropane’s high ring strain increases reactivity but reduces thermal stability.
- 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS 1899832-83-7): Cyclobutane’s reduced strain improves thermal stability, making it suitable for agrochemicals and materials requiring prolonged durability .
c) Protective Group Variations: Boc vs. Sulfanyl
- This enhances utility in thiol-ene reactions or as a directing group in synthesis .
Reactivity and Stability Insights
- Chlorine vs. Sulfur : The 1-chloro group in the target compound promotes nucleophilic displacement, whereas sulfur in tert-butylsulfanyl analogs aids in radical or metal-catalyzed reactions.
- Boc Positioning : The Boc group at the 2-position (target) vs. 3-position (cyclobutane analog) alters steric hindrance, influencing regioselectivity in reactions.
- Ring Strain : Cyclopropane derivatives exhibit faster ring-opening kinetics compared to cyclobutane, critical for prodrug activation or polymer cross-linking.
Biological Activity
2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid, also known as (1S, 2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure and functional groups suggest diverse biological activities, particularly in the realm of drug development and protein degradation.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.207 g/mol
- CAS Number : 202212-68-8
The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing cyclopropane moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds suggest potential mechanisms of action.
Antimicrobial Activity
Cyclopropane derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Properties
Some studies highlight the anti-inflammatory effects of cyclopropane-containing compounds. These effects are typically mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Anticancer Potential
Initial investigations into cyclopropane derivatives have revealed their ability to inhibit cancer cell proliferation. This is often attributed to their ability to induce apoptosis or interfere with cell cycle progression.
Case Studies and Research Findings
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially interact with cellular receptors, altering signal transduction processes.
- Cell Membrane Disruption : The structural characteristics may allow it to integrate into lipid bilayers, affecting membrane integrity.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[(tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid be optimized for higher enantiomeric purity?
- Methodology : Cyclopropane ring formation is critical. Use transition metal-catalyzed cyclopropanation (e.g., Rh(II) or Cu(I) catalysts) with diazo precursors to control stereochemistry . Introduce the Boc group via tert-butoxycarbonyl anhydride (Boc₂O) in anhydrous THF under nitrogen, followed by selective chlorination using N-chlorosuccinimide (NCS) in dichloromethane. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .
- Key Parameters :
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄ | DCM | 0–25°C | 65–78 |
| Boc Protection | DMAP | THF | 25°C | 85–92 |
| Chlorination | NCS | DCM | −10°C | 70–80 |
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring (δ ~1.2–2.5 ppm for CH₂ protons) and Boc group (δ ~1.4 ppm for tert-butyl). Chlorine substitution causes deshielding of adjacent carbons (C-Cl at δ ~75–80 ppm in ¹³C) .
- IR : Boc carbonyl stretch at ~1680–1720 cm⁻¹; carboxylic acid O-H stretch (broad, ~2500–3300 cm⁻¹) .
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid) to verify purity (>95%) and molecular ion [M-H]⁻ at m/z = 247.
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?
- Methodology : The Boc group enhances stability in neutral/weakly acidic conditions but hydrolyzes under strong acids (e.g., TFA) or bases (e.g., NaOH). Conduct stability assays in:
- Acidic : 1M HCl (25°C, 24h) → Boc deprotection observed via TLC .
- Basic : 0.1M NaOH (25°C, 1h) → Partial decarboxylation detected by NMR .
Advanced Research Questions
Q. What strategies mitigate racemization during cyclopropane ring functionalization?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) to retain stereochemistry. For chlorination, employ low temperatures (−20°C) and non-polar solvents (hexane) to minimize epimerization .
Q. How do electronic effects of the chlorine substituent impact reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing Cl activates the cyclopropane ring toward nucleophilic attack. Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ with aryl boronic acids. Compare yields with non-chlorinated analogs (e.g., methyl-substituted cyclopropanes from ):
| Substrate | Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Cl-Cyclopropane | PhB(OH)₂ | Pd(PPh₃)₄ | 62 |
| Me-Cyclopropane | PhB(OH)₂ | Pd(PPh₃)₄ | 38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
